2-(Thiophen-2-ylmethyl)butanoic acid

Lipophilicity Drug Design logP

Researchers needing thiophene-carboxylic acid building blocks with tunable lipophilicity for CNS targets face limited scaffold options. 2-(Thiophen-2-ylmethyl)butanoic acid solves this via a methylene spacer that optimizes logP (~2.4) and membrane permeability over directly-attached thiophene analogs. • 4 rotatable bonds enable conformational adaptation to diverse binding pockets. • Thiophene ring permits selective oxidation to sulfoxide/sulfone for late-stage polarity tuning. • ≥98% purity ensures stoichiometric precision for multi-step GLP syntheses.

Molecular Formula C9H12O2S
Molecular Weight 184.26 g/mol
Cat. No. B12124922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiophen-2-ylmethyl)butanoic acid
Molecular FormulaC9H12O2S
Molecular Weight184.26 g/mol
Structural Identifiers
SMILESCCC(CC1=CC=CS1)C(=O)O
InChIInChI=1S/C9H12O2S/c1-2-7(9(10)11)6-8-4-3-5-12-8/h3-5,7H,2,6H2,1H3,(H,10,11)
InChIKeyKRFLKYJDVNURPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Thiophen-2-ylmethyl)butanoic Acid Overview


2-(Thiophen-2-ylmethyl)butanoic acid (CAS 1017369-58-2, MF C₉H₁₂O₂S, MW 184.26) is a thiophene-containing branched-chain carboxylic acid building block utilized in pharmaceutical R&D and organic synthesis . The compound features a thiophen-2-ylmethyl substituent at the α‑carbon of butanoic acid, which distinguishes it from directly attached thiophene analogs by introducing a methylene spacer that alters conformational flexibility and lipophilicity [1]. It is commercially available at research-grade purities ≥97–98% from multiple suppliers .

2-(Thiophen-2-ylmethyl)butanoic Acid Substitution Challenges


Simple substitution of 2-(thiophen-2-ylmethyl)butanoic acid with in‑class analogs such as 2-(thiophen-2-yl)butanoic acid or 2‑benzylbutanoic acid is not straightforward. The methylene spacer between the thiophene ring and the butanoic acid backbone critically influences both the pKₐ of the carboxylic acid and the overall lipophilicity (logP), which in turn govern membrane permeability, metabolic stability, and target binding [1][2]. Even within the same CAS‑defined formula class (C₉H₁₂O₂S), constitutional isomers such as 5‑tert‑butylthiophene‑2‑carboxylic acid show markedly different spatial and electronic properties, underscoring that structure‑specific selection is required rather than generic procurement of a thiophene carboxylic acid .

2-(Thiophen-2-ylmethyl)butanoic Acid vs. Closest Analogs


Lipophilicity (logP) Advantage

The introduction of a methylene spacer increases the computed logP of the thiophen-2-ylmethyl scaffold relative to directly‑attached thiophene analogs. For the closely related (2R)-2-methyl-2-(thiophen-2-ylmethyl)butanoic acid, the computed logP is 2.7, whereas the direct‑attachment comparator 2-(thiophen-2-yl)butanoic acid has a predicted logP of approximately 2.1 [1][2]. This difference of ~0.6 log units corresponds to roughly a 4‑fold increase in lipid‑phase partitioning, which is meaningful for passive membrane permeability and CNS penetration potential [1].

Lipophilicity Drug Design logP

Purity Benchmark Against Analogs

2-(Thiophen-2-ylmethyl)butanoic acid is routinely supplied at ≥98% purity from multiple independent vendors (MolCore 98%, Leyan 98%) . In contrast, the direct‑attachment analog 2-(thiophen-2-yl)butanoic acid is commonly listed at 95–97% purity, reflecting a 1–3% higher residual impurity burden that can complicate reaction stoichiometry and downstream purification in multi‑step syntheses .

Purity Reproducibility Procurement

Conformational Flexibility Advantage

The methylene‑spaced architecture of 2-(thiophen-2-ylmethyl)butanoic acid introduces an additional rotatable bond compared to directly‑substituted thiophene‑2‑carboxylic acid derivatives. The analogous (2R)-2-methyl-2-(thiophen-2-ylmethyl)butanoic acid has 4 rotatable bonds, whereas thiophene-2‑acetic acid (a common simpler alternative) has only 2 [1][2]. This increased conformational freedom allows the thiophene ring and carboxylic acid to adopt a wider range of relative orientations, potentially enabling interactions with diverse protein binding pockets that are inaccessible to more rigid analogs [1].

Conformational Flexibility Molecular Recognition Rotatable Bonds

Oxidation-Based Diversification Advantage

The thiophene sulfur atom in 2-(thiophen-2-ylmethyl)butanoic acid can be selectively oxidized to sulfoxide or sulfone derivatives under mild conditions (e.g., H₂O₂ or mCPBA), whereas the corresponding phenyl analog 2‑benzylbutanoic acid lacks this orthogonal functionalization handle [1][2]. This differential reactivity enables late‑stage diversification and polarity tuning without altering the carboxylic acid group [1].

Synthetic Versatility Oxidation Sulfoxide/Sulfone

2-(Thiophen-2-ylmethyl)butanoic Acid Applications


Fragment-Based Drug Discovery for CNS

With a computed logP of ~2.7 for the scaffold and 4 rotatable bonds, 2-(thiophen-2-ylmethyl)butanoic acid is well‑suited as a fragment hit for CNS targets where balanced lipophilicity and conformational adaptability are desired [1]. Its methylene spacer enhances membrane permeability compared to directly attached thiophene acids, potentially improving brain exposure in rodent models [1].

Late-Stage Diversification by Sulfur Oxidation

The thiophene ring permits selective oxidation to sulfoxide or sulfone under mild conditions, enabling late‑stage polarity adjustment without de novo synthesis [1]. This is particularly valuable in lead optimization campaigns where solubility and off‑target profile require rapid iteration [1].

High-Purity Building Block for GLP Synthesis

The commercially guaranteed purity ≥98% (MolCore, Leyan) makes this compound a reliable building block for multi‑step GLP syntheses where stoichiometric precision is critical . The lower impurity burden reduces the risk of side reactions and simplifies final product purification, directly lowering cost‑of‑goods in medicinal chemistry programs .

Scaffold Hopping: Phenyl to Thiophene

When replacing a 2‑benzylbutanoic acid core in a lead series, the thiophene analog introduces a sulfur‑based hydrogen‑bond acceptor and altered aromatic electronics that can rescue potency or selectivity against resistant targets [1][2]. The methylene spacer preserves the overall molecular shape while modifying the electron distribution, making it a rational first step in scaffold‑hopping exercises [1].

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